molecular formula C15H12BrNOS B6223979 4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile CAS No. 2763749-05-7

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile

Cat. No.: B6223979
CAS No.: 2763749-05-7
M. Wt: 334.2
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Description

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is an organic compound with a complex structure that includes a bromine atom, a methylsulfanyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(methylsulfanyl)phenol with 4-(bromomethyl)benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and nitrile groups.

Chemical Reactions Analysis

Types of Reactions

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the development of advanced materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitrile groups can participate in various interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(methylsulfanyl)benzonitrile
  • 4-bromo-2-(methylsulfanyl)phenol
  • 4-bromo-2-(methylsulfanyl)phenyl methyl sulfone

Uniqueness

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is unique due to the presence of both a benzonitrile and a phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications.

Biological Activity

4-{[4-bromo-2-(methylsulfanyl)phenoxy]methyl}benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14BrNOS
  • Molecular Weight : 333.25 g/mol

The presence of a bromine atom and a methylsulfanyl group in its structure suggests potential interactions with biological targets, influencing its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial, anticancer, and neuroprotective agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds. For instance, derivatives with similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria. The SAR analysis indicates that the presence of electron-withdrawing groups (like bromine) enhances antimicrobial efficacy by increasing the compound's lipophilicity and membrane permeability.

CompoundMIC (μg/mL)Activity
4-Bromo-2-methylbenzonitrile46.9Effective against Staphylococcus aureus
4-Bromo-2-(methylsulfanyl)phenoxy derivatives93.7Effective against E. coli

Anticancer Activity

Research has shown that compounds with a benzonitrile moiety exhibit cytotoxic effects on various cancer cell lines. In one study, a related compound demonstrated an IC50 value lower than that of doxorubicin against A-431 cells, indicating promising anticancer potential.

Cell LineIC50 (μM)Reference
A-431<0.5
HT29<1.0

Case Studies

  • Study on Anticancer Effects : A recent investigation evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of similar phenoxy compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by modulating oxidative stress markers.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the phenyl rings for enhancing biological activity. The presence of electron-withdrawing groups like bromine and functional groups such as methylsulfanyl plays a crucial role in increasing the compound's reactivity and interaction with biological targets.

Properties

CAS No.

2763749-05-7

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2

Purity

95

Origin of Product

United States

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